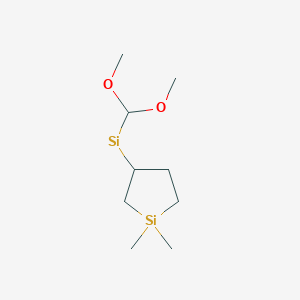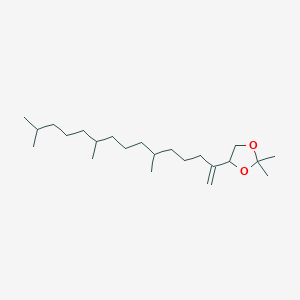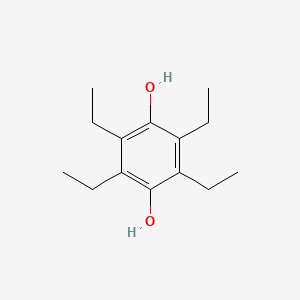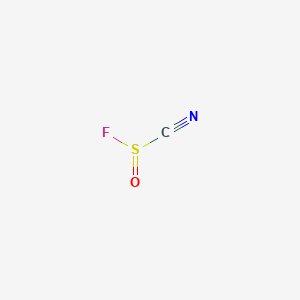
4-(1,3-Dithian-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Dithian-2-yl)aniline is an organic compound with the molecular formula C9H11NS2 It is characterized by the presence of a dithiane ring attached to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithian-2-yl)aniline typically involves the reaction of 1,3-dithiane with aniline under specific conditions. One common method involves the use of organolithium reagents. For example, 2-lithio-1,3-dithiane can be generated by the action of n-butyllithium on 1,3-dithiane at low temperatures (around -70°C). This intermediate can then react with aniline to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and ensuring proper safety and environmental controls.
化学反応の分析
Types of Reactions
4-(1,3-Dithian-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
科学的研究の応用
4-(1,3-Dithian-2-yl)aniline has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions.
Coordination Chemistry: It serves as a ligand in the formation of coordination complexes.
Biological Applications: The compound is used as a fluorescent dye in biological studies.
作用機序
The mechanism of action of 4-(1,3-Dithian-2-yl)aniline involves its interaction with specific molecular targets. For example, in biological applications, the compound can interact with cellular components to produce fluorescence, which can be used for imaging and diagnostic purposes. The dithiane ring can also undergo redox reactions, which can influence its reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
4-(1,3,2-Dithiarsolan-2-yl)aniline: This compound is similar in structure but contains an arsenic atom instead of sulfur.
1,3-Dithianes: These compounds are commonly used as carbonyl protecting groups and in umpolung reactions.
Uniqueness
4-(1,3-Dithian-2-yl)aniline is unique due to its combination of a dithiane ring and an aniline moiety, which imparts distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions and its applications in different fields make it a valuable compound for scientific research.
特性
CAS番号 |
125559-71-9 |
|---|---|
分子式 |
C10H13NS2 |
分子量 |
211.4 g/mol |
IUPAC名 |
4-(1,3-dithian-2-yl)aniline |
InChI |
InChI=1S/C10H13NS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7,11H2 |
InChIキー |
AOSUZXXNHYAUEJ-UHFFFAOYSA-N |
正規SMILES |
C1CSC(SC1)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)

